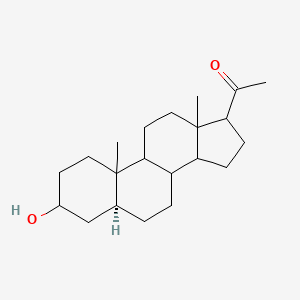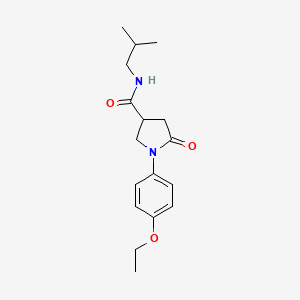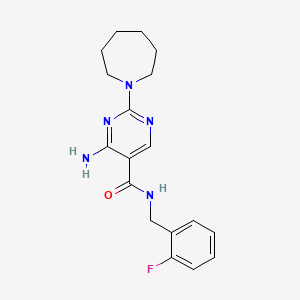![molecular formula C24H28N4O4S B11198541 4-amino-N~3~-benzyl-N~5~-[2-(3,4-diethoxyphenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B11198541.png)
4-amino-N~3~-benzyl-N~5~-[2-(3,4-diethoxyphenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-n3-benzyl-n5-[2-(3,4-diethoxyphenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-n3-benzyl-n5-[2-(3,4-diethoxyphenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Benzylation and Ethylation: The benzyl and ethoxy groups are introduced via alkylation reactions using appropriate alkyl halides.
Amidation: The final step involves the formation of the dicarboxamide moiety through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-n3-benzyl-n5-[2-(3,4-diethoxyphenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the thiazole ring and the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Amino-n3-benzyl-n5-[2-(3,4-diethoxyphenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-n3-benzyl-n5-[2-(3,4-diethoxyphenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating Receptor Function: Interacting with receptors to alter their signaling pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
Benzylthiazole: Contains a benzyl group attached to the thiazole ring, similar to the compound .
Diethoxyphenylthiazole: Contains diethoxyphenyl groups, similar to the compound .
Uniqueness
4-Amino-n3-benzyl-n5-[2-(3,4-diethoxyphenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H28N4O4S |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
4-amino-3-N-benzyl-5-N-[2-(3,4-diethoxyphenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C24H28N4O4S/c1-3-31-18-11-10-16(14-19(18)32-4-2)12-13-26-24(30)22-20(25)21(28-33-22)23(29)27-15-17-8-6-5-7-9-17/h5-11,14H,3-4,12-13,15,25H2,1-2H3,(H,26,30)(H,27,29) |
InChI Key |
ILCGAJXAXDJJPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=C(C(=NS2)C(=O)NCC3=CC=CC=C3)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-benzylpiperazin-1-yl)-6-methyl-5-[2-(3-methylphenoxy)ethyl]pyrimidin-4(3H)-one](/img/structure/B11198472.png)
![5-amino-N-(3-chlorophenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11198483.png)
![N-cyclopropyl-7,10-dimethyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B11198488.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11198496.png)
![7-(2-Methoxyphenyl)-3-(phenylcarbamoyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11198497.png)

![1-Methyl-N-[6-phenyl-2-(piperidin-1-YL)imidazo[2,1-B][1,3,4]thiadiazol-5-YL]-1H-pyrazole-5-carboxamide](/img/structure/B11198511.png)
![4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide](/img/structure/B11198512.png)


![3-(2,6-dimethylphenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11198521.png)
![4-amino-N-(3-chloro-4-fluorobenzyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrimidine-5-carboxamide](/img/structure/B11198529.png)
![2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine](/img/structure/B11198531.png)
